molecular formula C7H6N2OS B8759714 2-Methyl-5-(thiophen-2-YL)-1,3,4-oxadiazole CAS No. 209592-81-4

2-Methyl-5-(thiophen-2-YL)-1,3,4-oxadiazole

Cat. No. B8759714
M. Wt: 166.20 g/mol
InChI Key: GRGYJSKFTNNJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs, which “2-Methyl-5-(thiophen-2-YL)-1,3,4-oxadiazole” could be a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

properties

CAS RN

209592-81-4

Product Name

2-Methyl-5-(thiophen-2-YL)-1,3,4-oxadiazole

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C7H6N2OS/c1-5-8-9-7(10-5)6-3-2-4-11-6/h2-4H,1H3

InChI Key

GRGYJSKFTNNJCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(2-thienylcarbonylamino)ethanamide (5.37 g) and phosphorus oxychloride (15 ml) was stirred for 8 hours at 90° C. After cooling to ambient temperature, the mixture was concentrated. The residue was partitioned between AcOEt and saturated aqueous NaHCO3 solution. The organic layer was separated and washed with saturated aqueous NaHCO3 solution and brine. The resulting solution was dried over sodium sulfate and concentrated to give 3.65 g of 2-methyl-5-(2-thienyl)-1,3,4-oxadiazole as a solid.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.